Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and an acetamido group substituted with a fluorophenoxy moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary greatly depending on their specific structure and functional groups . Without specific information on “Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate”, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities
Biochemical Analysis
Biochemical Properties
Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This interaction is crucial for its potential therapeutic applications in treating paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit sodium ion influx affects the electrical activity of cells, particularly in the heart, leading to changes in cell signaling and gene expression . These effects are essential for its potential use in cardiovascular therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to sodium channels in cardiac cells, inhibiting the influx of sodium ions. This inhibition leads to a decrease in conduction velocity and a reduction in the autonomy of the sinus node . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cardiac function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on sodium ion influx over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium ion influx without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disturbances in cardiac function and potential toxicity to other organs. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and a suitable carboxylic acid derivative.
Substitution with Fluorophenoxy Moiety: The fluorophenoxy group is introduced through nucleophilic substitution reactions, where a fluorinated phenol reacts with an appropriate leaving group on the benzofuran ring.
Acetamido Group Addition: The acetamido group is added through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenoxy or acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-(2-(2-fluorophenoxy)acetamido)benzofuran-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in biological activity.
Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.
Ethyl 3-(2-(2-chlorophenoxy)acetamido)benzofuran-2-carboxylate: Substitution with a chlorine atom instead of fluorine, affecting its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[2-(2-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-2-24-19(23)18-17(12-7-3-5-9-14(12)26-18)21-16(22)11-25-15-10-6-4-8-13(15)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYATFSPAVUKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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